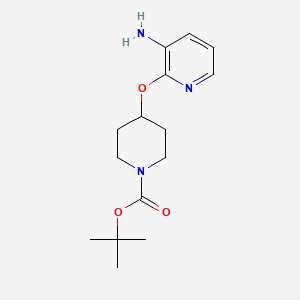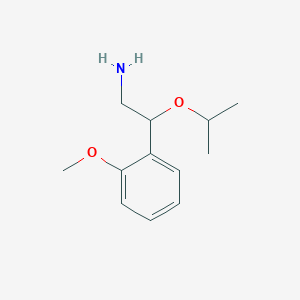![molecular formula C12H12ClN3O B1422291 (2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine CAS No. 1283109-06-7](/img/structure/B1422291.png)
(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine
Descripción general
Descripción
“(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine” is a chemical compound with the molecular formula C12H12ClN3O . It’s found in various databases like PubChem and BLD Pharm , indicating its relevance in scientific research.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazine ring attached to a chlorophenyl group and an ethylamine group . The exact 3D conformer and other structural details might be available in specialized chemical databases or scientific literature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study by Alonazy, Al-Hazimi, and Korraa (2009) detailed the synthesis of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones from benzil monohydrazones, which were later converted to 3-chloro derivatives and then reacted with aromatic amines to form new 3-aminoaryl pyridazines. This research highlights the versatile synthetic pathways involving similar chemical structures (Alonazy, Al-Hazimi, & Korraa, 2009).
- Dragovich et al. (2008) described the synthesis of a novel class of 6-amino-5-hydroxy-pyridazin-3(2H)-ones, which contain an ethoxycarbonyl moiety. This study provides insight into the potential for creating diverse compounds with similar core structures (Dragovich et al., 2008).
Antimicrobial and Anticancer Applications
- Research by Wasfy et al. (2002) investigated the antimicrobial activity of synthetic heterocyclic compounds related to pyridazinones, although the findings indicated almost negligible antimicrobial effects. This highlights the importance of structural variation in bioactivity (Wasfy et al., 2002).
- Kattimani et al. (2013) synthesized a series of novel 2-(4-chlorophenyl)-5-methyl-4-(2-amine/oxy-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one derivatives, showing significant anticancer activity against various human tumor cell lines. This demonstrates the potential of similar compounds in cancer research (Kattimani et al., 2013).
Material Science and Corrosion Inhibition
- Ghazoui et al. (2017) studied the effect of a pyridazine derivative on the corrosion inhibition of mild steel in hydrochloric acid, revealing significant corrosion inhibition properties. This suggests potential applications in material science and industrial processes (Ghazoui et al., 2017).
Mecanismo De Acción
Target of Action
Pyridazinone derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities . They have been associated with numerous biological targets and physiological effects .
Mode of Action
It’s known that certain 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacodynamic profiles, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 24970 , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant, anticonvulsant, bronchodilatory, and anti-allergic activities .
Análisis Bioquímico
Biochemical Properties
(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . Additionally, this compound may bind to receptor proteins, altering their conformation and affecting signal transduction pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it may influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, this compound may activate or inhibit specific kinases, which are enzymes that play a critical role in signal transduction. This can result in altered cellular responses, such as changes in cell proliferation, differentiation, or apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes or receptor proteins . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the expression levels of specific genes, ultimately affecting cellular function.
Propiedades
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-3-1-9(2-4-10)11-5-6-12(16-15-11)17-8-7-14/h1-6H,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXWAWXKAMINMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)OCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


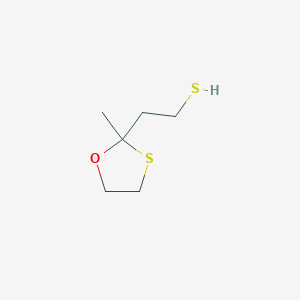
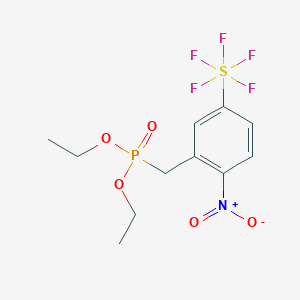
![methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1422215.png)
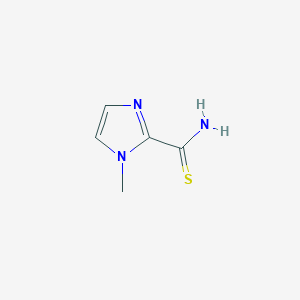
![6-Chloro-3-iodoimidazo[1,2-B]pyridazine](/img/structure/B1422218.png)
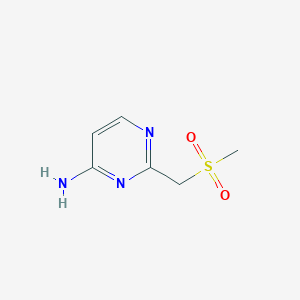
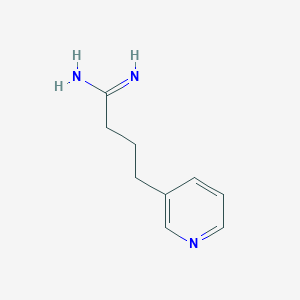
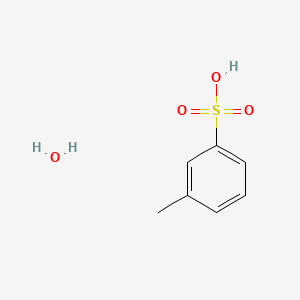
![Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1422223.png)
![4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1422224.png)

